Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-10(15)6-8-2-4-9(5-3-8)17-7-11(12,13)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRMEWVUYCFYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The esterification reaction is carried out under reflux conditions, often using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate has been investigated for its biological activities, particularly in the context of cancer treatment and metabolic disorders.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar trifluoroethoxy compounds demonstrated significant cytotoxic effects against glioblastoma cell lines. In vitro assays indicated that certain derivatives resulted in substantial cell apoptosis by damaging DNA in cancer cells .
Case Study: Glioblastoma Treatment
- Cell Line: LN229 (human glioblastoma)
- Method: MTT assay for cytotoxicity
- Results: Significant inhibition of cell growth was observed with IC50 values indicating effective concentration levels .
Anti-Diabetic Properties
In addition to its anticancer properties, the compound has shown promise in anti-diabetic studies. Research utilizing genetically modified Drosophila melanogaster models indicated that specific derivatives could significantly lower glucose levels, suggesting potential for managing diabetes .
Agricultural Applications
The unique chemical structure of this compound also positions it as a candidate for agricultural applications.
Herbicide Development
Compounds containing trifluoroethoxy groups have been studied for their herbicidal properties. The stability and efficacy of these compounds in soil have been documented, suggesting their use in developing new herbicides that are both effective and environmentally friendly .
Data Table: Herbicide Efficacy
| Compound | Target Weed | Efficacy | Notes |
|---|---|---|---|
| This compound | Various | High | Effective against resistant strains |
Material Science Applications
The incorporation of trifluoroethoxy groups into polymer matrices has been explored for enhancing material properties.
Polymer Modification
Research indicates that polymers modified with trifluoroethoxy compounds exhibit improved thermal stability and resistance to degradation. These properties make them suitable for applications in coatings and advanced materials .
Case Study: Thermal Stability Testing
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Overview of the Compound
This compound contains a trifluoroethoxy group, which is known to enhance the compound's interaction with various biological targets. The presence of this group can modify the physicochemical properties of the molecule, potentially increasing its efficacy as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives containing similar trifluoroethoxy groups have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Glioblastoma Cells
- A study investigated the activity of thiazolidin-4-one derivatives with a 2,5-bis(2,2,2-trifluoroethoxy) phenyl moiety against glioblastoma cells (LN229). The results indicated that these derivatives exhibited substantial cytotoxicity and induced apoptosis in these cells through mechanisms involving DNA damage and reactive oxygen species (ROS) generation. The use of assays such as MTT and colony formation confirmed the effectiveness of these compounds in reducing cell viability .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 5b | 10.14 | LN229 | Induces apoptosis |
| 5d | 8.14 | LN229 | DNA fragmentation |
| 5m | 10.48 | LN229 | ROS generation |
The mechanism of action for this compound and its derivatives often involves:
- Inhibition of Enzymatic Activity : The trifluoroethoxy group can enhance binding affinity to specific enzymes or receptors involved in cancer progression.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells by increasing oxidative stress and damaging cellular structures such as DNA .
- Cell Cycle Arrest : Some derivatives have been shown to interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.
Other Biological Activities
In addition to anticancer effects, this compound has been explored for other biological activities:
- Anti-Diabetic Properties : Certain derivatives have demonstrated potential in lowering glucose levels in diabetic models by inhibiting α-glucosidase activity .
- Anti-Inflammatory Effects : Compounds with similar structural features have been noted for their ability to modulate inflammatory responses in various biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves introducing the trifluoroethoxy group to a phenyl ring via nucleophilic substitution or coupling reactions. For example, a related compound, 2,2,2-trifluoroethyl 2-(4-hydroxy-3-(2,2,2-trifluoroethoxy)phenyl)acetate, was synthesized by reacting a phenolic intermediate with 2,2,2-trifluoroethanol under acidic or basic conditions, yielding 73.5% . Key factors include:
- Catalyst selection : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions influence etherification efficiency.
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the trifluoroethoxy group.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Techniques :
- ¹H-NMR : The trifluoroethoxy group (-OCH₂CF₃) shows a characteristic triplet at δ 4.40–4.53 ppm (J = 8–10 Hz) due to coupling with adjacent -CH₂- protons. The methyl ester (-COOCH₃) appears as a singlet at δ 3.67 ppm .
- MS (ESI) : The molecular ion [M+H]⁺ at m/z 333.1 confirms the molecular weight .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) can assess purity (>95% typical for research-grade material).
Q. What are the primary research applications of this compound in medicinal chemistry?
- Drug intermediate : The trifluoroethoxy group enhances metabolic stability and lipophilicity, making it a key motif in pharmaceuticals. For example, derivatives of 2,2,2-trifluoroethoxy-substituted pyridines (e.g., dexlansoprazole) target proton pumps in gastric acid regulation .
- Biological assays : Used to study enzyme-substrate interactions (e.g., cytochrome P450 isoforms) due to its electron-withdrawing -CF₃ group, which alters binding kinetics .
Advanced Research Questions
Q. What mechanistic insights exist for the introduction of the trifluoroethoxy group in aryl ether synthesis, and how do they apply to this compound?
- Mechanism : The trifluoroethoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For SNAr, electron-deficient aryl halides react with 2,2,2-trifluoroethanol under basic conditions. DFT studies suggest that the -CF₃ group stabilizes the transition state through inductive effects, accelerating substitution .
- Challenges : Steric hindrance at the 4-position of the phenyl ring may reduce reactivity, necessitating higher temperatures or microwave-assisted synthesis .
Q. How do researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?
- Case study : Observed splitting in ¹H-NMR signals (e.g., δ 6.85–6.97 ppm for aromatic protons) may indicate rotamers or impurities. Solutions include:
- Variable-temperature NMR : Cooling to -20°C can coalesce split peaks, confirming dynamic rotational isomerism .
- 2D-COSY/HMBC : Correlates proton-proton coupling and long-range C-H connectivity to assign ambiguous signals.
Q. What computational methods predict the biological activity of this compound, and how do they correlate with experimental findings?
- In silico approaches :
- Molecular docking : Models interactions with target proteins (e.g., lansoprazole’s binding to H⁺/K⁺ ATPase). The -CF₃ group’s hydrophobicity improves docking scores in hydrophobic pockets .
- QSAR : Electron-withdrawing substituents (-OCH₂CF₃) correlate with increased metabolic half-life (t₁/₂) in pharmacokinetic studies .
- Validation : In vitro assays (e.g., microsomal stability tests) confirm computational predictions, with deviations <15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
